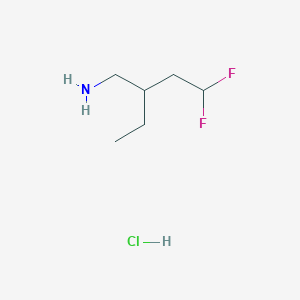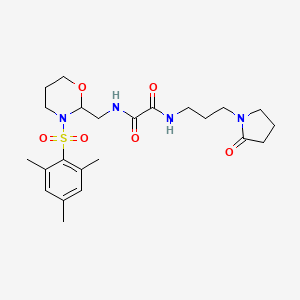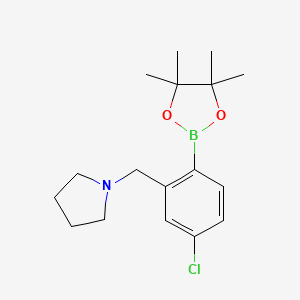
4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is a type of organoboron reagent. These reagents are known for their stability, ease of preparation, and environmental benignity . They are widely used in the Suzuki–Miyaura (SM) cross-coupling reaction, a popular method for forming carbon-carbon bonds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that pinacol boronic esters, in general, are valuable building blocks in organic synthesis . Protodeboronation, a process of removing the boron group from these esters, has been developed using a radical approach .Chemical Reactions Analysis
Pinacol boronic esters are known to undergo protodeboronation, a process where the boron group is removed . This process is used in conjunction with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation . Additionally, these esters are susceptible to hydrolysis, especially at physiological pH .Aplicaciones Científicas De Investigación
Polymer Synthesis and Degradation :
- A study by Cui et al. (2017) discusses the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester. These polymers can degrade in response to hydrogen peroxide, suggesting potential applications in drug delivery systems (Cui, Zhang, Du, & Li, 2017).
Phosphorescence Properties :
- Research by Shoji et al. (2017) discovered that arylboronic esters exhibit phosphorescence in the solid state at room temperature. This finding opens up new possibilities for using these compounds in organic light-emitting devices (Shoji et al., 2017).
Fluorescence Enhancement :
- Huang et al. (2010) found that the addition of pinacol to a pyridinium boronic acid enhances fluorescence, which could be useful in developing new fluorescence-based sensors (Huang, Jiang, Bull, Fossey, & James, 2010).
Solid-State Chemistry :
- Kaupp et al. (2003) reported a waste-free method for protecting diamines and diols with phenylboronic acid in the solid state, demonstrating an efficient approach to heteroboroles and heteroborolanes synthesis (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Solubility Studies :
- A study by Leszczyński et al. (2020) on the solubility of phenylboronic acid and its cyclic esters in organic solvents provides insights into their chemical behavior and potential applications (Leszczyński, Hofman, & Sporzyński, 2020).
Suzuki Coupling Reactions :
- Chaumeil et al. (2002) described the use of phenyl-1,4-diboronic acid bis-pinacol ester in Suzuki cross-coupling reactions to synthesize terphenyls, a method valuable in organic synthesis (Chaumeil, Drian, & Defoin, 2002).
Asymmetric Catalysis :
- Arnold et al. (2008) developed a method using chloromethylboronate pinacol ester for asymmetric aldol reactions, showcasing applications in stereoselective synthesis (Arnold et al., 2008).
Responsive Polymeric Systems :
- Vrbata and Uchman (2018) created glucose- and lactic acid-responsive polymeric systems using phenylboronic ester, which could be used in targeted drug delivery (Vrbata & Uchman, 2018).
π-Conjugated Polymers Synthesis :
- Nojima et al. (2016) reported the synthesis of boronate-terminated π-conjugated polymers using a Suzuki-Miyaura condensation polymerization approach (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Hydrolysis Studies :
- Achilli et al. (2013) investigated the hydrolysis of phenylboronic pinacol esters, important for understanding their stability and suitability in pharmaceutical applications (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Direcciones Futuras
Boron reagents, including “4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester”, are expected to continue playing a key role in organic synthesis . Their use in Suzuki–Miyaura coupling and other carbon-carbon bond-forming reactions is likely to remain prevalent . Future research may focus on developing new boron reagents and improving the methods for their synthesis and use .
Propiedades
IUPAC Name |
1-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)15-8-7-14(19)11-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQAISVFOGPJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

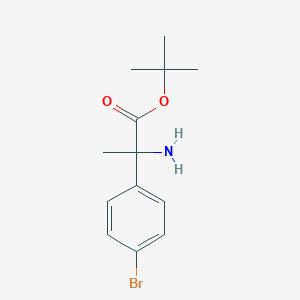
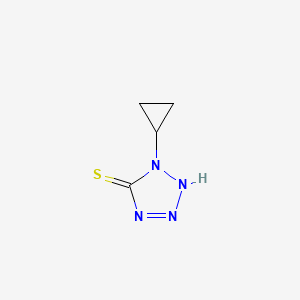

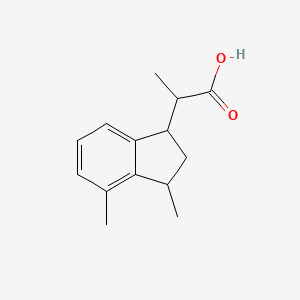
![8-fluoro-2-(2-phenylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978618.png)
![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)

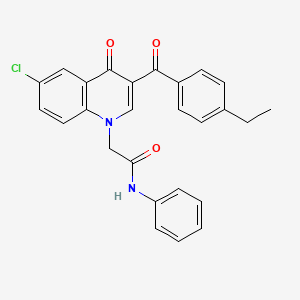
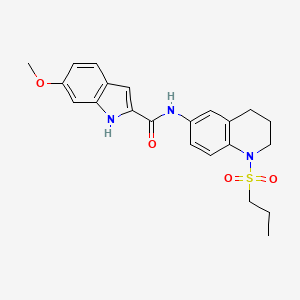
![(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2978628.png)
![4-Cyclopropyl-6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2978629.png)
